3-(1H-吲唑-5-基)-3-氧代丙酸乙酯

描述

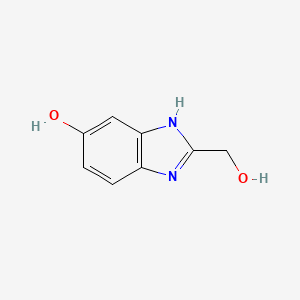

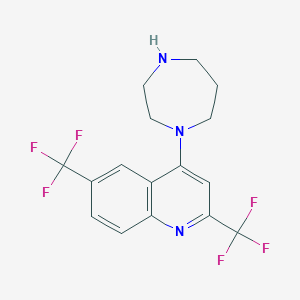

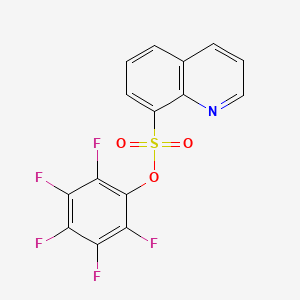

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate, also known as EIPA, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of the Na+/H+ exchanger (NHE), which is involved in regulating intracellular pH and cell volume. EIPA has been shown to have a variety of biochemical and physiological effects, and its potential applications in research are numerous.

科学研究应用

定量生物分析方法开发和物理化学表征

研究导致开发了一种快速且选择性的生物分析方法,用于定量测量具有强效乙酰胆碱酯酶抑制特性的分子,类似于 3-(1H-吲唑-5-基)-3-氧代丙酸乙酯。该研究涉及按照 USFDA 指南建立经过验证的方法和使用 LC-MS 进行体外代谢物鉴定,强调了其在药物开发和稳定性分析中的重要作用 (Nemani、Shard 和 Sengupta,2018)。

药物化合物中的多态性

另一项研究重点介绍了使用光谱和衍射技术表征结构相似的化合物的多态形式。这项研究对于了解药物化合物的物理和化学性质至关重要,这些性质会显着影响其功效和稳定性 (Vogt、Williams、Johnson 和 Copley,2013)。

抗肿瘤活性

药学中的一项重要应用涉及合成和评估含有基于 3-(1H-吲唑-5-基)-3-氧代丙酸乙酯衍生物的配体的钌配合物。这些配合物显示出潜在的抗肿瘤活性,研究表明对癌细胞系具有增强的细胞毒性,从而突出了它们作为癌症治疗金属药物的潜力 (Almeida 等,2021)。

苯并[a]咔唑的合成

该化合物已用于氧化光化学环化反应中以合成苯并[a]咔唑,证明了其在有机合成中的多功能性。此过程采用 CuBr2 来促进转化,为合成复杂杂环结构提供了一条新途径 (Li 等,2015)。

新型吲唑的有效合成

进一步的研究集中在通过钯交叉偶联反应有效合成新型 3-杂芳基 N-1-官能化吲唑。这突出了该化合物在创建具有潜在药物和材料科学应用的多种杂环结构中的用途 (Fraile 等,2011)。

作用机制

Target of Action

Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate is a compound that contains an indazole moiety . Indazole derivatives have been found to interact with a variety of biological targets, including Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .

Mode of Action

The compound’s interaction with its targets leads to changes in the cell’s gene expression. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histones . This results in a more relaxed DNA conformation, promoting gene transcription. Therefore, HDAC inhibitors can increase gene expression and influence cell behavior .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the regulation of gene expression through histone acetylation . By inhibiting HDACs, the compound can affect various downstream effects, such as cell cycle arrest, differentiation, and apoptosis . These effects can be beneficial in the treatment of diseases like cancer, where regulation of the cell cycle and programmed cell death is often disrupted .

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cell type and the genes that are affected by the increased acetylation. In general, HDAC inhibitors like Ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate can lead to cell cycle arrest, induction of apoptosis, and increased expression of tumor suppressor genes . These effects can inhibit the growth of cancer cells and induce their death .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, the cellular environment, including the presence of other proteins and enzymes, can influence the compound’s efficacy .

属性

IUPAC Name |

ethyl 3-(1H-indazol-5-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)6-11(15)8-3-4-10-9(5-8)7-13-14-10/h3-5,7H,2,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOXFUIIUXSZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=C(C=C1)NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)

![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)